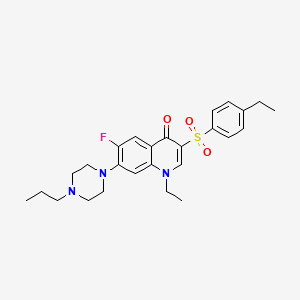

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Efficient Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives

This application involves the use of titanium nanomaterial-based sulfonic acid catalysts for the synthesis of (E)-3-(2-(4-ethylpiperazin-1-yl)quinolin-3-yl)-1phenylprop-2-en-1-one derivatives. The process is noted for its environmental friendliness and efficiency, utilizing a facile and solvent-free method. The synthesized derivatives were characterized using various techniques, indicating the compound's utility in creating structurally complex and potentially biologically active molecules (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).

Synthesis and Biological Evaluation as Potential Topoisomerase I Inhibitors

This research avenue focuses on synthesizing a new series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, building on the structure of related quinolones. These compounds were evaluated as potential topoisomerase I (Top I) inhibitors, demonstrating significant inhibition at 100 μM. In vitro anti-proliferative activity against various cancer cell lines further underscores the compound's potential in developing new anticancer agents (Raoling Ge et al., 2016).

Green Approach in Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives

This study showcases the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. Highlighting an environmentally friendly and efficient approach, this methodology offers advantages such as high yield, simplicity, and short reaction times. The catalyst itself, characterized by various spectroscopic techniques, demonstrates potential for cost-effective large-scale production (Arul Murugesan, R. M. Gengan, & A. Krishnan, 2016).

Antitumor Activity of Imino Diels-Alder/Intramolecular Amide Cyclization Cascade Reactions

This application involves the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones via solvent-free conditions using a sulfonic acid catalyst. The resulting compounds were prepared in good yield, showing high regioselectivity and diastereoselectivity, indicating their potential as bioactive compounds with antitumor activities (Diego R Merchán Arenas & V. Kouznetsov, 2014).

Propriétés

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-4-11-28-12-14-30(15-13-28)24-17-23-21(16-22(24)27)26(31)25(18-29(23)6-3)34(32,33)20-9-7-19(5-2)8-10-20/h7-10,16-18H,4-6,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOACOAUYPDXDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)CC)CC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)

![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)

![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)